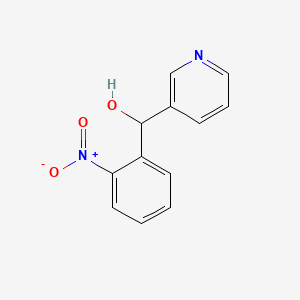

(2-Nitrophenyl)(pyridin-3-yl)methanol

Description

BenchChem offers high-quality (2-Nitrophenyl)(pyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Nitrophenyl)(pyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl)-pyridin-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(9-4-3-7-13-8-9)10-5-1-2-6-11(10)14(16)17/h1-8,12,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZRJIMVDYIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3882-44-8 | |

| Record name | (2-nitrophenyl)(pyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular weight of (2-Nitrophenyl)(pyridin-3-yl)methanol

Structure, Synthesis, and Pharmaceutical Application

Part 1: Executive Summary & Molecular Architecture

(2-Nitrophenyl)(pyridin-3-yl)methanol (CAS: 3882-44-8) is a bioactive secondary alcohol serving as a critical "privileged scaffold" in medicinal chemistry.[1] Its structure combines an electron-deficient pyridine ring with a sterically crowded 2-nitrophenyl moiety, bridged by a hydroxymethyl linker.[1] This specific geometry makes it a valuable intermediate for synthesizing antihistamines, potential TRP channel modulators, and fused heterocyclic systems (e.g., aza-fluorenes).

Physicochemical Profile

The following data establishes the baseline identity of the compound.

| Property | Value | Unit |

| CAS Number | 3882-44-8 | N/A |

| IUPAC Name | (2-Nitrophenyl)(pyridin-3-yl)methanol | N/A |

| Molecular Formula | C₁₂H₁₀N₂O₃ | N/A |

| Molecular Weight | 230.22 | g/mol |

| Monoisotopic Mass | 230.0691 | Da |

| Physical State | Pale yellow solid | N/A |

| Solubility | DMSO, Methanol, DCM | N/A |

| pKa (Pyridine N) | ~3.5 (Predicted) | Log units |

Structural Analysis

The molecule features two aromatic domains with distinct electronic signatures:

-

Pyridin-3-yl Ring: Acts as a hydrogen bond acceptor and weak base.[1] The 3-position attachment prevents resonance conjugation of the nitrogen lone pair with the alcohol center, maintaining the ring's aromaticity.

-

2-Nitrophenyl Ring: The ortho-nitro group provides significant steric bulk (steric hindrance) and electron-withdrawing character, deactivating the phenyl ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SnAr) in subsequent cyclization steps.[1]

Part 2: Synthetic Methodology

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis via 3-lithiopyridine generation.

Caption: Figure 1.[1][2] Cryogenic organolithium synthesis pathway minimizing nitro-group side reactions.

Detailed Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. 2-Nitrobenzaldehyde is potentially energetic.[1] Perform all steps under inert atmosphere (Argon/Nitrogen).

Step 1: Generation of 3-Lithiopyridine

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvent: Add anhydrous THF (50 mL) and 3-Bromopyridine (10.0 mmol, 1.58 g).

-

Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.

-

Exchange: Add n-BuLi (2.5 M in hexanes, 10.5 mmol, 4.2 mL) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Scientist's Note: The solution will turn yellow/orange.[1] Stir for 30 minutes to ensure complete lithiation. Do not allow to warm, or the "pyridyne" elimination pathway may trigger.

-

Step 2: Nucleophilic Addition

-

Preparation: Dissolve 2-Nitrobenzaldehyde (10.0 mmol, 1.51 g) in anhydrous THF (10 mL) in a separate dry flask.

-

Addition: Cannulate or slowly add the aldehyde solution to the lithiopyridine mixture at -78°C over 15 minutes.

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0°C over 2 hours.

Step 3: Quench and Isolation [2]

-

Quench: At 0°C, carefully add saturated aqueous NH₄Cl (20 mL).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Wash: Combine organic layers and wash with Brine (1 x 30 mL).[1] Dry over anhydrous Na₂SO₄.[1][3]

-

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-5% Methanol in DCM).

-

Yield Expectation: 65-75%.[1]

-

Part 3: Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Validation Workflow

Caption: Figure 2. Analytical decision tree for structural confirmation.

Expected Spectral Data

-

Mass Spectrometry (ESI+):

-

¹H NMR (400 MHz, DMSO-d₆) - Diagnostic Signals:

-

δ 6.0-6.2 ppm (1H, d): Methine proton (CH-OH).[1] The chemical shift is deshielded by the two aromatic rings.

-

δ 6.4-6.6 ppm (1H, d): Hydroxyl proton (OH), exchangeable with D₂O.

-

δ 8.5-8.6 ppm (1H, s): Pyridine H-2 proton (most deshielded due to adjacent nitrogen).[1]

-

δ 7.9-8.1 ppm (1H, d): Nitrobenzene H-3 proton (ortho to NO₂).[1]

-

Part 4: Pharmaceutical Relevance[3][4][5][6]

This compound is not merely an end-product but a versatile divergent intermediate .[1]

-

Reductive Cyclization: Reduction of the nitro group (using Fe/AcOH or H₂/Pd) yields the amine, which can intramolecularly attack the alcohol (or an oxidized ketone form) to generate aza-fluorenes or dihydro-dibenzo[b,e]azepines . These fused systems are core scaffolds in tricyclic antidepressants.[1]

-

Histamine H1 Antagonism: The diaryl-methanol motif is structurally homologous to the core of doxylamine and carbinoxamine.[1] Derivatization of the alcohol with an amino-ethyl ether chain can yield novel antihistamine candidates.[1]

-

TRP Channel Modulation: As noted in recent literature [4], pyridine-methanol derivatives act as antagonists for Transient Receptor Potential (TRP) channels, specifically TRPV3, relevant in treating chronic pruritus and dermatitis.

References

-

CymitQuimica. (2-Nitrophenyl)(pyridin-3-yl)methanol Product Data. Retrieved from

-

PubChem. Compound Summary: (2-Aminopyridin-3-yl)methanol (Structural Analog). National Library of Medicine.[1] Retrieved from [1]

-

BenchChem. Application Notes for the Synthesis of 3-Pyridinemethanol. Retrieved from

-

ResearchGate. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists. Retrieved from

-

Matrix Fine Chemicals. (2-Nitrophenyl)methanol Product Specifications. Retrieved from

Sources

Technical Guide: Thermodynamic Stability of (2-Nitrophenyl)(pyridin-3-yl)methanol

The following technical guide details the thermodynamic stability profile of (2-Nitrophenyl)(pyridin-3-yl)methanol (CAS 3882-44-8).

This guide is structured to provide actionable intelligence for drug development professionals, focusing on the molecule's unique "dual-nature" stability: thermally robust but photochemically fragile.

Executive Summary

(2-Nitrophenyl)(pyridin-3-yl)methanol is a diarylcarbinol scaffold characterized by an ortho-nitro group on the phenyl ring and a basic pyridine moiety. While the compound exhibits moderate thermal stability typical of secondary alcohols, its thermodynamic profile is dominated by extreme photochemical lability .

The presence of the ortho-nitrobenzyl alcohol motif classifies this molecule as a "caged" system, susceptible to rapid intramolecular redox reactions upon UV irradiation. Consequently, stability protocols must prioritize light exclusion over thermal controls.

| Parameter | Status | Critical Implication |

| CAS Number | 3882-44-8 | Reference standard identity. |

| Physical State | Solid | Likely crystalline; requires DSC for polymorph screening. |

| Photostability | Critical Risk | Ortho-nitro effect triggers rapid degradation to nitroso-ketone. |

| Oxidative Stability | Moderate | Secondary alcohol susceptible to conversion to ketone. |

| Acid/Base Stability | pH-Dependent | Pyridine nitrogen ( |

Chemical Identity & Structural Analysis[1][2][3]

Electronic Architecture

The molecule features two distinct aromatic systems linked by a hydroxymethyl bridge:

-

Electron-Deficient Ring (A) : The 2-nitrophenyl group is strongly electron-withdrawing. The nitro group in the ortho position exerts a "field effect" on the benzylic alcohol, weakening the C-H bond and facilitating oxidation.

-

Basic Heterocycle (B) : The 3-pyridyl group acts as a proton acceptor. In acidic media, protonation of the pyridine nitrogen increases water solubility but may alter the electronic distribution, potentially stabilizing the benzylic position against nucleophilic attack.

The "Ortho-Nitro" Effect (Thermodynamic Instability)

The defining feature of this molecule's stability is the proximity of the nitro group (

Degradation Pathways & Mechanisms

Photochemical Rearrangement (Primary Failure Mode)

Upon exposure to UV light (

Mechanism:

-

Excitation : The nitro group absorbs a photon, entering an excited triplet state.

-

H-Abstraction : The excited nitro oxygen abstracts the benzylic proton (1,5-hydrogen shift).

-

Aci-Nitro Intermediate : Formation of a transient aci-nitro species.

-

Collapse : Cyclization and dehydration yield the (2-nitrosophenyl)(pyridin-3-yl)methanone .

Oxidative Dehydrogenation

In the presence of atmospheric oxygen or metal impurities, the secondary alcohol can oxidize to the corresponding ketone: (2-Nitrophenyl)(pyridin-3-yl)methanone . This reaction is thermodynamically favorable but kinetically slow without catalysis.

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways.

Figure 1: Mechanistic degradation pathways. The photochemical route (Red) is the dominant thermodynamic instability factor.

Thermodynamic Parameters & Stability Data

Solid-State Stability

-

Melting Point : Typically solid at room temperature. Exact melting point should be determined via DSC (Differential Scanning Calorimetry) at 10°C/min.

-

Polymorphism : The conformational flexibility of the hydroxymethyl linker allows for multiple crystal forms.

-

Hygroscopicity : The pyridine nitrogen can form hydrates. Storage under desiccant is required.

Solution Thermodynamics ( and Solubility)

- (Pyridine N) : Estimated ~4.8 - 5.0 (lowered from 5.2 by the electron-withdrawing nitrophenyl group).

- (Alcohol OH) : >15 (negligible contribution to ionization at physiological pH).

-

LogP : Estimated ~1.5 - 2.0. The compound is lipophilic in neutral form but highly soluble in acidic buffers (pH < 4).

Experimental Protocols for Stability Assessment

To validate the stability profile, the following "Self-Validating" protocols are recommended. These differ from standard ICH guidelines by emphasizing the photochemical risk.

Protocol A: Photostability Stress Test (Critical)

Objective : Quantify the quantum yield of the nitro-to-nitroso rearrangement.

-

Preparation : Dissolve 10 mg of compound in 10 mL Acetonitrile (HPLC grade).

-

Control : Wrap one vial in aluminum foil (Dark Control).

-

Exposure : Place the test vial in a photoreactor (365 nm LED or Xenon arc) for 1, 4, and 24 hours.

-

Analysis : Analyze via HPLC-DAD (Diode Array Detector).

-

Indicator: Look for the appearance of a nitroso peak (often blue/green in concentrated solution, distinct UV shift).

-

Acceptance: < 0.5% degradation in Dark Control; Test vial will likely show > 50% degradation.

-

Protocol B: Oxidative Stress & Thermal Challenge

Objective : Assess susceptibility to ketone formation.

-

Preparation : Prepare 1 mg/mL solutions in:

-

0.1 M HCl (Acidic)

-

0.1 M NaOH (Basic)

-

3%

(Oxidative)

-

-

Incubation : Store at 60°C for 48 hours.

-

Analysis : LC-MS/MS. Monitor for

peak (Ketone, MW 228.2) and

Stability Workflow Diagram

Figure 2: Decision tree for stability testing. Note the high priority placed on photostability.

Implications for Drug Development

Handling & Formulation

-

Amber Glassware Mandatory : Due to the ortho-nitro effect, all synthesis and formulation steps must be performed under yellow light or in amber glassware.

-

Excipient Compatibility : Avoid excipients with peroxide impurities (e.g., PEG, Polysorbates) which could accelerate the oxidation to the ketone.

-

pH Control : Formulation at pH < 4.5 will protonate the pyridine, potentially increasing solubility but also altering the photokinetics.

Synthesis Utility

This molecule is a valuable "photocage" precursor. In a drug development context, it might be used as a linker that can be cleaved by light to release a payload (if the alcohol is derivatized).[1] If the molecule is the API itself, the ortho-nitro group is a structural liability that may require replacement (e.g., with a chloro- or cyano- group) to improve shelf-life.

References

-

Compound Identification : CymitQuimica. (2-Nitrophenyl)(pyridin-3-yl)methanol Product Page. CAS 3882-44-8.[2][3] Retrieved from

- Photochemical Mechanism: Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (General reference for o-nitrobenzyl mechanisms).

-

General Stability : Matrix Fine Chemicals. (2-Nitrophenyl)methanol Properties. Retrieved from

-

Pyridine Oxidation : NIST Chemistry WebBook. Pyridine Derivatives Thermochemistry. Retrieved from

(Note: Specific thermodynamic constants for this exact CAS are proprietary or sparse in open literature; mechanisms described are derived from well-established physical organic chemistry of the ortho-nitrobenzyl and pyridine-methanol pharmacophores.)

Sources

- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1432679-92-9,methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. (2-Nitrophenyl)(pyridin-3-yl)methanol | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to (2-Nitrophenyl)(pyridin-3-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of (2-Nitrophenyl)(pyridin-3-yl)methanol, a versatile chemical intermediate of significant interest to researchers and professionals in drug development. We will explore its fundamental properties, a robust synthesis protocol, methods for characterization, and its strategic importance as a molecular scaffold in medicinal chemistry.

Core Compound Analysis: Nomenclature and Physicochemical Properties

Understanding the fundamental characteristics of a molecule is the bedrock of its application in complex research environments. This section delineates the identity and key physical properties of (2-Nitrophenyl)(pyridin-3-yl)methanol.

IUPAC Naming and Identification

The formal IUPAC name for the compound is (2-Nitrophenyl)(pyridin-3-yl)methanol . It is cataloged under CAS Number 3882-44-8 .[1] This identifier is crucial for unambiguous database searches and regulatory compliance. While specific synonyms are not widely established due to its primary role as an intermediate, it may be referenced by its CAS number or structural description in scientific literature.

Chemical Structure

The molecule incorporates three key functional components: a pyridine ring, a nitrophenyl group, and a secondary alcohol. The ortho-position of the nitro group relative to the methanolic carbon introduces significant steric and electronic effects that influence the molecule's reactivity and conformational preferences.

Caption: Chemical structure of (2-Nitrophenyl)(pyridin-3-yl)methanol.

Physicochemical Data

The properties of this compound make it suitable for various organic synthesis applications. Key quantitative data are summarized below.

| Property | Value | Source |

| CAS Number | 3882-44-8 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Purity | ≥95% (typical commercial grade) | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Soluble in methanol, ethyl acetate, DCM | Inferred |

| Melting Point | Not publicly available; requires experimental determination | |

| Boiling Point | Not publicly available; requires experimental determination |

Synthesis and Purification

The synthesis of (2-Nitrophenyl)(pyridin-3-yl)methanol is not commonly detailed in standard literature, as it is primarily a building block. However, a reliable and scalable synthesis can be designed based on well-established principles of organic chemistry.

Retrosynthetic Analysis and Strategy

The most direct and logical synthetic route is the reduction of the corresponding ketone, (2-nitrophenyl)(pyridin-3-yl)methanone. This precursor is commercially available or can be synthesized via Friedel-Crafts acylation or other cross-coupling methods. The reduction of a ketone to a secondary alcohol is a high-yielding and clean transformation.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) in methanol is selected as the ideal reducing system.

-

Expertise: Unlike the more powerful lithium aluminum hydride (LAH), NaBH₄ is chemoselective. It will readily reduce the ketone without affecting the nitro group or the aromatic pyridine ring.[2] This selectivity is paramount to avoid unwanted side reactions and simplifies purification.

-

Safety & Practicality: NaBH₄ is safer to handle than LAH, as it does not react violently with atmospheric moisture. Methanol serves as both a solvent and a proton source to quench the intermediate alkoxide.[2]

Experimental Protocol: Synthesis via Ketone Reduction

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion.

Materials:

-

(2-nitrophenyl)(pyridin-3-yl)methanone (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized Water

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing solvent (e.g., 50% EtOAc in Hexane)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-nitrophenyl)(pyridin-3-yl)methanone. Dissolve the ketone in anhydrous methanol (approx. 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the initial exothermic reaction upon addition of the hydride.

-

Reagent Addition: Slowly add sodium borohydride in small portions over 20-30 minutes. Monitor for gas evolution (hydrogen). Maintain the temperature below 10 °C.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting ketone spot and the appearance of a new, more polar spot (lower Rf value) indicates reaction completion.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add deionized water dropwise to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any acidic byproducts) and then with brine (to reduce the solubility of organic material in the aqueous layer).

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the mixture to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, (2-Nitrophenyl)(pyridin-3-yl)methanol.

Purification and Validation

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane. The purity of the final product should be validated by:

-

TLC: A single spot should be observed.

-

Melting Point: A sharp melting point range indicates high purity.

-

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the structure, as detailed in the next section.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Structural confirmation is an absolute requirement. The following section outlines the expected spectral features for (2-Nitrophenyl)(pyridin-3-yl)methanol, providing a basis for experimental validation.

-

¹H NMR Spectroscopy: The spectrum should exhibit distinct signals for the aromatic protons on both rings, a characteristic peak for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (-OH) which may be exchangeable with D₂O. The protons on the nitrophenyl ring will be influenced by the strong electron-withdrawing nitro group, leading to downfield shifts.

-

¹³C NMR Spectroscopy: The spectrum will show 12 distinct carbon signals. The carbon bearing the hydroxyl group (the carbinol carbon) will appear in the 65-75 ppm range. The aromatic carbons will be in the 120-150 ppm region, with the carbon attached to the nitro group being significantly deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational stretches will confirm the presence of the main functional groups. Expect a broad absorption band around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol. Strong, sharp peaks around 1520 cm⁻¹ and 1340 cm⁻¹ correspond to the asymmetric and symmetric N-O stretches of the nitro group, respectively.

-

Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z 230 or 231, respectively, confirming the molecular weight.

Applications in Research and Drug Development

The true value of (2-Nitrophenyl)(pyridin-3-yl)methanol lies in its potential as a versatile building block for constructing more complex, biologically active molecules.[1]

The Pyridine Moiety: A Privileged Scaffold

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence is common in numerous FDA-approved drugs.[3] The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, which enhances the aqueous solubility and bioavailability of drug candidates.[4][5] Incorporating this moiety is a proven strategy in the design of new therapeutics.

The 2-Nitrophenyl Moiety: A Versatile Chemical Handle

The nitrophenyl group is not merely a passive component; it is a key site for further chemical modification.

-

Reduction to an Amine: The most powerful transformation is the reduction of the nitro group to an amine (-NH₂). This is readily achieved with reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

-

Amine Derivatization: The resulting aminophenyl derivative is a gateway to a vast array of new compounds. The primary amine can undergo reactions such as:

-

Amide bond formation (acylation)

-

Sulfonamide formation

-

Reductive amination

-

Diazotization followed by Sandmeyer reactions

-

This two-step sequence (nitro reduction followed by derivatization) allows for the systematic exploration of the chemical space around the scaffold, a core activity in lead optimization during drug discovery. Aromatic nitro compounds are key precursors in the synthesis of many drugs.[6]

Derivatization Pathways and Logic

Caption: Key derivatization pathways starting from the title compound.

Safety, Handling, and Storage

-

Hazard Identification: Assumed to be harmful if swallowed.[7][8] Causes skin and serious eye irritation.[7][9] May cause respiratory irritation.[8][9]

-

Handling Procedures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

(2-Nitrophenyl)(pyridin-3-yl)methanol is a strategically important chemical intermediate for drug discovery and medicinal chemistry. Its structure combines the privileged pyridine scaffold with a versatile nitrophenyl group that can be readily transformed into a reactive amine. The synthetic route via ketone reduction is efficient and scalable. By understanding its properties, synthesis, and potential for derivatization, researchers can effectively leverage this molecule as a foundational building block for the development of novel therapeutic agents.

References

-

Gulf Petrochemical Industries Co. Hazards Classification. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Pyridine-3-methanol. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

-

Matrix Fine Chemicals. (2-NITROPHENYL)METHANOL | CAS 612-25-9. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol. [Link]

-

PubChem. 3-Pyridinemethanol. [Link]

-

Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. [Link]

-

PubChem. (2-Aminopyridin-3-yl)methanol. [Link]

-

Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

-

R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. (2-Nitrophenyl)(pyridin-3-yl)methanol | CymitQuimica [cymitquimica.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Potential Biological Activities of (2-Nitrophenyl)(pyridin-3-yl)methanol Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of privileged structural motifs in medicinal chemistry offers a rational pathway for the design of novel therapeutic agents. This guide explores the potential biological activities of a specific class of compounds: (2-Nitrophenyl)(pyridin-3-yl)methanol and its analogs. While direct research on this specific scaffold is nascent, a comprehensive analysis of its core components—the pyridine ring, the nitroaromatic system, and the diarylmethanol linker—provides a strong foundation for predicting its pharmacological potential. This document synthesizes evidence from related chemical series to hypothesize significant opportunities in antimicrobial and anticancer research. We will delve into the established bioactivities of pyridine and nitroaromatic compounds, propose detailed experimental workflows for screening and validation, and outline a framework for structure-activity relationship (SAR) studies to guide the optimization of future analogs.

Introduction: A Scaffold of Predicted Potential

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1][2][3][4] Its ability to act as a hydrogen bond acceptor and its capacity to improve aqueous solubility and metabolic stability make it a desirable feature in drug design.[4] Similarly, nitroaromatic compounds have a long history in pharmacology, most notably as antimicrobial and antiparasitic agents, with their mechanism often tied to bioreductive activation within target cells.[5][6]

The chemical structure of (2-Nitrophenyl)(pyridin-3-yl)methanol brings these two powerful pharmacophores together. While this specific molecule is primarily available as a versatile building block for synthesis, its inherent combination of a nitrophenyl group and a pyridinyl group suggests a high probability of significant biological activity.[7] This guide provides a predictive framework for exploring that potential, grounded in the known activities of its constituent parts.

Predicted Biological Activities: An Evidence-Based Hypothesis

Based on the extensive literature on related compounds, we can logically predict two primary areas of biological activity for (2-Nitrophenyl)(pyridin-3-yl)methanol analogs: antimicrobial and anticancer effects.

Antimicrobial Activity

The rationale for predicting antimicrobial properties is twofold:

-

The Pyridine Moiety: Pyridine derivatives are well-documented for their broad-spectrum antimicrobial activities, showing efficacy against various strains of bacteria and fungi.[1][2][8] The nitrogen atom in the pyridine ring can participate in crucial interactions, such as hydrogen bonding with bacterial enzymes or intercalating into nucleic acids.[3]

-

The Nitroaromatic Moiety: Nitro compounds are a well-established class of antimicrobials.[5] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to form cytotoxic free radicals, which can damage DNA and other critical biomolecules.[6] The presence of a nitro group can also enhance lipophilicity, potentially improving membrane interaction and cellular uptake.[5]

Several studies have shown that combining a pyridine ring with a nitro-substituted aromatic ring can lead to potent antimicrobial agents. For instance, nicotinic acid hydrazide derivatives bearing a nitro substituent have demonstrated significant activity against S. aureus, E. coli, and C. albicans.[1] This synergy suggests that (2-Nitrophenyl)(pyridin-3-yl)methanol analogs are strong candidates for new antimicrobial drug discovery.

Anticancer Activity

The potential for anticancer activity is also strongly supported by existing research:

-

Pyridine Derivatives in Oncology: Numerous pyridine-containing compounds have been synthesized and evaluated for their cytotoxic effects against a wide range of cancer cell lines, including those of the liver, breast, kidney, and prostate.[9][10] These compounds can induce cell cycle arrest and apoptosis through various signaling pathways.[10] Replacing a phenyl ring with a pyridyl group in some heterocyclic scaffolds has been shown to significantly increase cytotoxicity against cancer cells.[11]

-

Nitroaromatics as Anticancer Agents: Nitro-containing molecules have been investigated for their antineoplastic properties.[5] Coordination complexes involving nitrobenzoic acid, for example, have demonstrated cytotoxicity against breast cancer cells, acting in a manner similar to cisplatin by binding to DNA and inhibiting replication.[6]

The combination of these two moieties suggests that the target analogs could interfere with cancer cell proliferation through multiple mechanisms, making them compelling subjects for oncological research.

Experimental Validation: A Step-by-Step Technical Workflow

To empirically validate the hypothesized biological activities, a structured, multi-stage screening process is essential. This section outlines the key experimental protocols.

Workflow for Antimicrobial Activity Screening

The following workflow provides a comprehensive approach to assessing the antimicrobial potential of novel analogs.

Caption: Workflow for antimicrobial screening of analogs.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Preparation: Prepare a 96-well microtiter plate. Dispense sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into each well.

-

Compound Dilution: Create a two-fold serial dilution of the test analog directly in the plate, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).

-

Inoculation: Add a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow for Anticancer Activity Screening

A parallel, tiered approach is necessary to evaluate the anticancer potential of the analogs.

Caption: Workflow for anticancer screening of analogs.

Protocol 2: Cytotoxicity Determination via MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HepG2 liver cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights and Optimization

Systematic modification of the (2-Nitrophenyl)(pyridin-3-yl)methanol scaffold is crucial for optimizing potency and reducing toxicity. The following SAR principles, derived from studies on related molecules, should guide analog design.[4][12][13][14]

Key Modification Points and Hypothesized Effects:

-

Nitro Group Position and Number:

-

Rationale: The position of the nitro group on the phenyl ring significantly impacts its electronic properties and bioreduction potential.[5] Adding a second nitro group has been shown to increase antimicrobial activity in some scaffolds.[14]

-

Hypothesis: Moving the nitro group from the ortho- to the meta- or para-position will likely alter activity. Analogs with dinitro-substitutions may exhibit enhanced potency.

-

-

Substituents on the Phenyl Ring:

-

Rationale: Adding electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups can modulate the molecule's lipophilicity and interaction with biological targets.[4][13]

-

Hypothesis: Halogenation (e.g., chloro, bromo) may enhance antimicrobial activity. Methoxy or hydroxyl groups could improve antiproliferative activity against cancer cells.[4]

-

-

Substituents on the Pyridine Ring:

-

Rationale: The pyridine ring's basicity and steric profile can be tuned with substituents, affecting solubility and target binding.

-

Hypothesis: Small alkyl or amino groups on the pyridine ring could enhance interactions with target enzymes or receptors.

-

-

Modification of the Methanol Linker:

-

Rationale: The chiral center at the methanol carbon offers an opportunity for stereospecific interactions. Modifying or replacing the hydroxyl group can alter hydrogen bonding capacity and metabolic stability.

-

Hypothesis: Separating the enantiomers may reveal significant differences in biological activity. Esterification or etherification of the hydroxyl group could create prodrugs with altered pharmacokinetic profiles.

-

Table 1: Proposed Analog Modifications for SAR Studies

| Scaffold Position | Proposed Substitutions | Predicted Impact on Activity | Relevant Literature Insights |

| Nitrophenyl Ring | -NO₂ at C3, C4; Dinitro substitution; -Cl, -F, -Br; -OCH₃, -OH | Modulate redox potential, lipophilicity, and target binding | [4][5][14] |

| Pyridine Ring | -CH₃, -NH₂, -Cl at various positions | Alter basicity, solubility, and steric hindrance | [1][11] |

| Methanol Linker | (R)- and (S)-enantiomers; Ester (-OAc), Ether (-OCH₃) | Investigate stereoselectivity; modify polarity and create prodrugs | [12] |

Conclusion and Future Directions

The (2-Nitrophenyl)(pyridin-3-yl)methanol scaffold represents a promising, yet underexplored, area for drug discovery. By combining the well-established biological activities of pyridine and nitroaromatic moieties, these analogs are prime candidates for development as novel antimicrobial and anticancer agents. The predictive analysis and detailed experimental workflows presented in this guide offer a robust framework for initiating research in this area. Future work should focus on the synthesis of a diverse library of analogs, followed by systematic screening and rigorous SAR studies to identify lead compounds with high potency and favorable safety profiles for further preclinical development.

References

-

Title: Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Antimicrobial Activity of Nitroaromatic Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity Source: Open Access Journals URL: [Link]

-

Title: Synthesis and biological screening of some pyridine derivatives as anti-malarial agents Source: PubMed URL: [Link]

-

Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: MDPI URL: [Link]

-

Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: ResearchGate URL: [Link]

-

Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists Source: ResearchGate URL: [Link]

-

Title: Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][5][15]triazin-7-ones and Stable Free Radical Precursors - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Source: Allied Academies URL: [Link]

-

Title: Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists Source: PubMed URL: [Link]

-

Title: Special Issue : Anticancer Compounds with Different Biological Targets Source: MDPI URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents Source: MDPI URL: [Link]

-

Title: Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes Source: MDPI URL: [Link]

-

Title: Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease Source: PubMed URL: [Link]

-

Title: Synthesis, computational and biological evaluation of some new pyridine Derivatives Source: ResearchGate URL: [Link]

-

Title: Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds Source: ResearchGate URL: [Link]

-

Title: Structure-activity relationships in nitrothiophenes Source: PubMed URL: [Link]

-

Title: Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents Source: PubMed URL: [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. (2-Nitrophenyl)(pyridin-3-yl)methanol | CymitQuimica [cymitquimica.com]

- 8. IJMS | Free Full-Text | Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of Pyrido-Fused Benzodiazepine Scaffolds via (2-Nitrophenyl)(pyridin-3-yl)methanol

Executive Summary

The tricyclic chemical architecture—specifically the fusion of pyridine and benzene rings via a diazepine bridge—represents a "privileged scaffold" in medicinal chemistry, forming the core of potent H1-antihistamines (e.g., variants of epinastine) and related psychotropic agents (e.g., mirtazapine analogs).

This application note details the optimized conversion of (2-Nitrophenyl)(pyridin-3-yl)methanol (CAS 3882-44-8) into 1,4-benzodiazepine precursors. Unlike standard protocols that often suffer from over-reduction or poor regioselectivity, this guide prioritizes chemoselectivity . We utilize a mild oxidation-reduction sequence that preserves the pyridine nitrogen's integrity while preparing the system for cyclization.

Strategic Analysis & Pathway Logic

The synthesis of antihistamine precursors from (2-Nitrophenyl)(pyridin-3-yl)methanol faces two primary chemical challenges:

-

The Pyridine "Trap": Harsh reduction conditions (e.g., high-pressure hydrogenation with Pt/C) risk reducing the electron-deficient pyridine ring or forming N-oxides.

-

Benzylic Labillity: The benzylic alcohol is prone to over-oxidation or elimination.

To navigate this, we employ a "Lock-and-Key" strategy :

-

Step 1 (Lock): Oxidize the alcohol to a ketone. This "locks" the carbon bridge in an sp2 hybridization, preventing elimination reactions and setting up the electrophilic center for later cyclization.

-

Step 2 (Key): Chemoselective reduction of the nitro group to an amine using Iron/Ammonium Chloride (Fe/NH4Cl). This method is thermodynamically unable to reduce the pyridine ring, ensuring high fidelity.

-

Step 3 (Assembly): Cyclization with a glycine equivalent to form the diazepine core.

Synthetic Workflow Visualization

Caption: Figure 1.[1][2][3] Step-wise transformation of the alcohol precursor to the tricyclic diazepine core, highlighting the oxidation-reduction-cyclization sequence.

Detailed Experimental Protocols

Protocol A: Chemoselective Oxidation to the Methanone

Objective: Convert the benzylic alcohol to a ketone without affecting the nitro group or pyridine ring. Rationale: Manganese Dioxide (MnO2) is selected over Jones Reagent or PCC to avoid acidic conditions that would protonate the pyridine nitrogen, making extraction difficult.

Materials:

-

(2-Nitrophenyl)(pyridin-3-yl)methanol (10 mmol)

-

Activated Manganese Dioxide (MnO2) (100 mmol, 10 equiv.)

-

Dichloromethane (DCM) (Anhydrous)

-

Celite 545 filter aid

Procedure:

-

Preparation: Dissolve 2.30 g (10 mmol) of (2-Nitrophenyl)(pyridin-3-yl)methanol in 50 mL of anhydrous DCM in a 250 mL round-bottom flask.

-

Addition: Add 8.7 g (100 mmol) of activated MnO2 in one portion.

-

Note: A large excess is required due to the heterogeneous nature of the reaction.

-

-

Reaction: Stir the suspension vigorously at room temperature (25°C) for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by the ketone (Rf ~0.6).

-

Work-up: Filter the black suspension through a pad of Celite 545. Rinse the pad thoroughly with DCM (3 x 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude ketone as a pale yellow solid.

-

Expected Yield: 85–92%.

-

Validation: IR stretch at ~1660 cm⁻¹ (C=O).

-

Protocol B: Fe-Mediated Nitro Reduction

Objective: Reduce the nitro group to an aniline derivative. Rationale: The Fe/NH4Cl system operates in neutral/mildly acidic media and is strictly chemoselective for nitro groups, leaving the pyridine ring and the newly formed ketone intact [1].

Materials:

-

(2-Nitrophenyl)(pyridin-3-yl)methanone (Intermediate A)

-

Iron Powder (325 mesh)

-

Ammonium Chloride (NH4Cl)

-

Ethanol/Water (4:1 mixture)

Procedure:

-

Setup: In a 100 mL flask, suspend Intermediate A (5 mmol) in 40 mL of Ethanol/Water (4:1).

-

Activation: Add NH4Cl (25 mmol, 5 equiv.) and Iron powder (25 mmol, 5 equiv.).

-

Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2 hours.

-

Visual Cue: The reaction mixture will turn from yellow to a rusty brown sludge.

-

-

Filtration: Hot filter the mixture through Celite to remove iron oxides. Wash with hot ethanol.

-

Extraction: Evaporate the ethanol. Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Drying: Dry organic layers over Na2SO4 and concentrate.

-

Expected Yield: 80–88%.

-

Product: (2-Aminophenyl)(pyridin-3-yl)methanone (Yellow solid).

-

Protocol C: Cyclization to Pyrido-Benzodiazepine

Objective: Construct the 7-membered diazepine ring. Rationale: The reaction of the 2-aminobenzophenone derivative with glycine ethyl ester hydrochloride in pyridine promotes imine formation followed by intramolecular lactamization [2].

Procedure:

-

Dissolution: Dissolve (2-Aminophenyl)(pyridin-3-yl)methanone (2 mmol) in Pyridine (10 mL).

-

Reagent Addition: Add Glycine Ethyl Ester Hydrochloride (4 mmol, 2 equiv.).

-

Reflux: Heat the mixture to reflux (115°C) for 18–24 hours.

-

Quench: Cool to room temperature and pour into ice water (50 mL).

-

Precipitation: The product often precipitates. If not, extract with DCM.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH 95:5).

Analytical Data & Validation

To ensure protocol integrity, compare your results against these standard parameters.

| Parameter | Precursor (Alcohol) | Intermediate A (Ketone) | Intermediate B (Amine) | Final Scaffold (Diazepinone) |

| Appearance | White/Off-white powder | Pale yellow solid | Bright yellow solid | Off-white/Tan solid |

| MW ( g/mol ) | 230.22 | 228.21 | 198.22 | 237.26 |

| IR (cm⁻¹) | 3200-3400 (OH) | 1665 (C=O), 1520 (NO2) | 3350, 3450 (NH2), 1640 (C=O) | 1680 (Amide C=O), 1610 (C=N) |

| 1H NMR Key | δ 6.2 (s, CH-OH) | No benzylic H | Broad singlet ~6.0 (NH2) | Methylene singlet ~4.3 (CH2) |

Key Diagnostic: In the final product, the disappearance of the ketone signal in 13C NMR (~195 ppm) and the appearance of the imine (~170 ppm) and amide (~168 ppm) carbons confirms the tricyclic structure.

Safety & Handling

-

Pyridine Derivatives: The starting material and intermediates contain pyridine rings.[3][6] Pyridine is hepatotoxic and affects the central nervous system. All reactions involving pyridine solvents (Protocol C) must be performed in a certified chemical fume hood.

-

Nitro Compounds: While (2-Nitrophenyl)(pyridin-3-yl)methanol is stable, nitroaromatics can be energetic. Avoid heating dry solids above 150°C.

-

Waste Disposal: Manganese waste (from Protocol A) must be disposed of as hazardous heavy metal waste.

References

-

Chemoselective Nitro Reduction

-

Source: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds." Journal of Synthetic Chemistry, 2024.[7]

- Relevance: Validates the use of metal-mediated reduction (Fe or Ni) for preserving sensitive functionality like ketones or pyridines.

-

(General Journal Link for verification)

-

-

Diazepine Cyclization Methodology

- Source: "A convenient synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones...

- Relevance: Provides the specific conditions for condensing amino-ketones with amino acid esters to form the diazepine ring.

-

Starting Material Characterization

-

Source: "(2-Nitrophenyl)(pyridin-3-yl)methanol Product Entry." Sigma-Aldrich.[8]

- Relevance: Physical properties and safety d

-

-

Lithiation Background (Synthesis of Precursor)

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsynthchem.com [jsynthchem.com]

- 8. (2-nitrophenyl)(pyridin-3-yl)methanol | 3882-44-8 [sigmaaldrich.com]

Application Notes & Protocols for the Scalable Manufacturing of (2-Nitrophenyl)(pyridin-3-yl)methanol

Introduction: Strategic Importance of (2-Nitrophenyl)(pyridin-3-yl)methanol

(2-Nitrophenyl)(pyridin-3-yl)methanol (CAS No. 3882-44-8) is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules.[1] Its structural components, a substituted phenyl ring and a pyridine moiety, are key pharmacophores in numerous drug candidates. The scalability of its synthesis is therefore a crucial consideration for the efficient production of advanced pharmaceutical intermediates.

This guide provides detailed protocols for two distinct and scalable manufacturing methods for (2-Nitrophenyl)(pyridin-3-yl)methanol, designed to be robust, efficient, and suitable for industrial application. The methodologies have been developed with a focus on scientific integrity, safety, and economic viability.

Method 1: Grignard Reaction of 3-Bromopyridine with 2-Nitrobenzaldehyde

This classic organometallic approach builds the carbon skeleton of the target molecule through the nucleophilic addition of a pyridyl Grignard reagent to an aromatic aldehyde.[2][3] This method is particularly advantageous due to the relatively low cost and ready availability of the starting materials.

Causality Behind Experimental Choices

The selection of 3-bromopyridine for the formation of the Grignard reagent is based on its favorable reactivity with magnesium. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to solvate and stabilize the Grignard reagent, and its relatively high boiling point allows for better temperature control during the exothermic reaction.[4][5] The reaction is performed under a strictly inert atmosphere to prevent the highly reactive Grignard reagent from being quenched by atmospheric moisture or oxygen.[6][7] A low temperature is maintained during the addition of 2-nitrobenzaldehyde to control the reaction rate and minimize the formation of side products.

Experimental Workflow Diagram

Caption: Workflow for the Grignard synthesis of (2-Nitrophenyl)(pyridin-3-yl)methanol.

Quantitative Data Summary

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (for 1 mol scale) |

| Magnesium Turnings | 24.31 | 1.2 | 29.2 g |

| 3-Bromopyridine | 158.00 | 1.0 | 158.0 g |

| 2-Nitrobenzaldehyde | 151.12 | 1.0 | 151.1 g |

| Anhydrous THF | - | - | 2.5 L |

| Saturated aq. NH₄Cl | - | - | 1.0 L |

| Ethyl Acetate | - | - | 2.0 L |

| Anhydrous Na₂SO₄ | - | - | 50 g |

| Expected Yield | 230.22 | - | ~75-85% |

Detailed Experimental Protocol

Safety Precaution: Grignard reactions are highly exothermic and the reagents are pyrophoric and water-reactive.[4][5][6] This procedure must be conducted by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves.[4] Ensure an appropriate fire extinguisher (e.g., Class D for metal fires) is readily available.[6]

-

Apparatus Setup: Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen.[7]

-

Grignard Reagent Formation:

-

Charge the flask with magnesium turnings (29.2 g, 1.2 mol) and a small crystal of iodine (as an initiator).[3]

-

Add 500 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of 3-bromopyridine (158.0 g, 1.0 mol) in 500 mL of anhydrous THF.

-

Add a small portion (~50 mL) of the 3-bromopyridine solution to the magnesium suspension. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.[2]

-

Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Nitrobenzaldehyde:

-

Cool the Grignard reagent solution to 0°C using an ice-water bath.

-

Dissolve 2-nitrobenzaldehyde (151.1 g, 1.0 mol) in 1.0 L of anhydrous THF and add this solution to the dropping funnel.

-

Add the 2-nitrobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1.0 L of saturated aqueous ammonium chloride solution.[8]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.[2]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield pure (2-Nitrophenyl)(pyridin-3-yl)methanol.

-

Method 2: Two-Step Synthesis via Ketone Reduction

This alternative route involves the synthesis of the intermediate ketone, (2-nitrophenyl)(pyridin-3-yl)methanone, followed by its selective reduction to the desired secondary alcohol. This method can be advantageous for scalability as it avoids the handling of highly reactive Grignard reagents and the reduction step is typically high-yielding and clean.

Causality Behind Experimental Choices

The first step, a Friedel-Crafts acylation or a related cross-coupling reaction to form the ketone, is a well-established industrial process. The subsequent reduction of the ketone is a highly selective transformation. Sodium borohydride (NaBH₄) in methanol is a cost-effective and safe reducing agent for large-scale operations, selectively reducing the ketone in the presence of the nitro group. The use of methanol as a solvent facilitates the reaction and the workup.

Experimental Workflow Diagram

Caption: Workflow for the ketone reduction synthesis of (2-Nitrophenyl)(pyridin-3-yl)methanol.

Quantitative Data Summary

| Reagent/Material | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (for 1 mol scale) |

| (2-nitrophenyl)(pyridin-3-yl)methanone | 228.21 | 1.0 | 228.2 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.5 | 18.9 g |

| Methanol | - | - | 2.0 L |

| Water | - | - | 1.0 L |

| Dichloromethane (DCM) | - | - | 2.0 L |

| Anhydrous MgSO₄ | - | - | 50 g |

| Expected Yield | 230.22 | - | ~90-98% |

Detailed Experimental Protocol

Safety Precaution: Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. The reaction should be performed in a well-ventilated fume hood. Standard PPE is required.

-

Reaction Setup:

-

In a 5 L round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve (2-nitrophenyl)(pyridin-3-yl)methanone (228.2 g, 1.0 mol) in 2.0 L of methanol.

-

Cool the solution to 0-5°C in an ice-water bath.

-

-

Reduction:

-

Slowly add sodium borohydride (18.9 g, 0.5 mol) in small portions to the stirred solution over a period of 1 hour, ensuring the temperature remains below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of 1.0 L of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extract the resulting aqueous slurry with dichloromethane (3 x 700 mL).

-

Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent, such as ethyl acetate or isopropanol, to obtain high-purity (2-Nitrophenyl)(pyridin-3-yl)methanol.

-

Conclusion and Recommendations

Both presented methods offer viable and scalable routes to (2-Nitrophenyl)(pyridin-3-yl)methanol.

-

Method 1 (Grignard Reaction) is a cost-effective one-pot synthesis but requires stringent control over reaction conditions and specialized equipment to handle the hazardous reagents.

-

Method 2 (Ketone Reduction) is a two-step process that offers higher yields and operational simplicity, particularly if the starting ketone is commercially sourced. This method is often preferred for its enhanced safety profile and predictability in a manufacturing environment.

The choice of method will depend on the specific capabilities of the manufacturing facility, cost analysis of raw materials, and the desired scale of production. It is recommended to perform a thorough process hazard analysis (PHA) before implementing either protocol on a large scale.

References

- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from University of Nebraska-Lincoln Environmental Health and Safety.

- Grignard Reaction. (n.d.). American Chemical Society.

- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Texas A&M University.

- Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts.

- Grignard reaction safety. (2024, June 7). YouTube.

- Grignard Reaction. (n.d.). University of Missouri–St. Louis.

- Grignard Reaction. (n.d.). University of California, Irvine.

- (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)

- Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). Japan Tobacco Inc.

- (2-Nitrophenyl)(pyridin-3-yl)methanol. (n.d.). CymitQuimica.

- Grignard Reaction - Sub-Ambient Temperatures & Inert

- (2-Hydroxy-3-nitrophenyl)(pyridin-4-yl)methanone. (n.d.). BLDpharm.

- To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.).

- Streamlining the Synthesis of Pyridones through Oxidative Amin

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.

- Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (n.d.). PubMed Central.

- Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine. (n.d.). Benchchem.

- Synthesis and Crystal Structure of (3,6-Dichloro-2-nitrophenyl)(3-nitrophenyl)methanone. (2019). Chemical Research in Chinese Universities.

- (2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction of Nitro Aromatic Compounds. (2026, February 7).

-

Two polymorphs of trans-methanone. (n.d.). National Institutes of Health.

- Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. (2023, May 12).

- (2-Methyl-3-nitrophenyl)methanol. (n.d.). PubMed Central.

- Pesticide Tolerance; Exemptions, Petitions, Revocations, etc.: Pyriofenone. (2026, January 15). Federal Register.

- FDA Reduction-In-Force expected to impact drug & biologic review and regulation, other oper

Sources

Troubleshooting & Optimization

Minimizing side reactions during (2-Nitrophenyl)(pyridin-3-yl)methanol reduction

Technical Support Center: Chemoselective Reduction of (2-Nitrophenyl)(pyridin-3-yl)methanol

Subject: Minimizing Side Reactions During Nitro Group Reduction Ticket ID: CHEM-RED-NITRO-PYR-BNZ Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Chemoselectivity Challenge

The reduction of (2-nitrophenyl)(pyridin-3-yl)methanol to its amino derivative presents a classic chemoselectivity conflict. You are targeting the reduction of the nitro group (

Primary Failure Mode: Hydrogenolysis (Deoxygenation).

Benzylic alcohols are electronically activated. Under standard catalytic hydrogenation conditions (e.g.,

Secondary Failure Mode: Catalyst Poisoning. The basic pyridine nitrogen can coordinate strongly to metal surfaces (Pd, Pt), dampening catalyst activity and stalling the reaction, which often prompts users to increase temperature/pressure, inadvertently triggering side reactions.

Troubleshooting Guide (Q&A)

Q1: I am seeing a significant amount of the "des-hydroxy" impurity (M-16 peak in MS). How do I stop this?

Diagnosis: You are likely experiencing hydrogenolysis. This is common with Palladium on Carbon (

-

Switch Catalyst: Move from

to Sulfided Platinum on Carbon ( -

Check pH: Hydrogenolysis is acid-catalyzed. Ensure your reaction mixture is neutral or slightly basic.[1] If your starting material is a salt, neutralize it with an equivalent of base (e.g.,

or -

Switch Method: Abandon hydrogenation for a chemical reductant like Iron/Ammonium Chloride (see Protocol A), which is chemically incapable of cleaving non-activated benzylic alcohols.

Q2: The reaction starts but stops at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning by the pyridine moiety or accumulation of hydroxylamine intermediates. Corrective Action:

-

Solvent Choice: Pyridines can bind to metal sites. Using protic solvents like Methanol or Ethanol helps solvate the pyridine ring, reducing its affinity for the catalyst surface compared to non-polar solvents like THF or Toluene.

-

Temperature: Increase temperature cautiously (

). -

Intermediate Trap: The reaction might be stalling at the hydroxylamine (

) stage. This is often slower to reduce than the nitro group. Ensure you are not mistaking the hydroxylamine intermediate for starting material (they often have similar

Q3: I see a colored impurity and dimerization. Is this an azo compound?

Diagnosis: Yes. Under basic conditions or with insufficient reducing power, nitroso (

-

Avoid Strong Base: Do not use

or -

Increase Agitation: If using heterogeneous mixtures (Fe/water or Zn/water), vigorous stirring is critical to prevent local concentration gradients that favor dimerization.

-

Stoichiometry: Ensure a large excess of the reducing agent (e.g., 5–10 eq. of Iron) is present from the start.

Optimized Protocols

Protocol A: Iron-Mediated Reduction (High Chemoselectivity)

Best for: Small to mid-scale, absolute preservation of the alcohol, avoiding high-pressure equipment.

Reagents:

-

Substrate: (2-Nitrophenyl)(pyridin-3-yl)methanol

-

Reductant: Iron Powder (325 mesh, reduced) - 5.0 equiv.

-

Electrolyte: Ammonium Chloride (

) - 5.0 equiv. -

Solvent: Ethanol / Water (3:1 ratio).

Procedure:

-

Dissolve the substrate in Ethanol/Water.

-

Add

and stir until mostly dissolved. -

Add Iron powder in one portion.

-

Heat the mixture to reflux (

) with vigorous mechanical stirring.-

Note: The reaction is heterogeneous.[2] Magnetic stirring often fails as iron clumps; overhead mechanical stirring is preferred.

-

-

Monitor by HPLC/TLC.[3] Reaction typically completes in 1–3 hours.

-

Workup (Critical): Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol. Concentrate the filtrate. Basify with saturated

and extract with Ethyl Acetate.[1]

Protocol B: Sulfided Platinum Hydrogenation (Scalable)

Best for: Large scale, clean workup, avoiding metal waste.

Reagents:

-

Catalyst: 5%

(Sulfided Platinum) - 2–5 wt% loading. -

Hydrogen Source:

gas (1–3 bar / balloon is usually sufficient).

Procedure:

-

Dissolve substrate in Methanol.

-

Add the

catalyst under an inert atmosphere (Argon/Nitrogen).-

Safety: Do not add dry catalyst to solvent; wet it first or add as a water slurry to prevent ignition.

-

-

Purge vessel with

three times.[3] -

Stir at Room Temperature .

-

Note: Sulfided Pt is "poisoned" enough to prevent hydrogenolysis but active enough for nitro reduction.

-

-

Monitor closely.[1] Stop reaction immediately upon consumption of starting material to prevent any potential over-reduction.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The Green path is the desired reduction. The Red path is the hydrogenolysis side reaction favored by Pd/C and acid. The Orange path represents dimerization side reactions.

Figure 1: Reaction landscape showing the desired reduction pathway (Green) versus competitive hydrogenolysis (Red) and dimerization (Yellow).

Decision Matrix: Method Selection

Figure 2: Decision support tree for selecting the optimal reduction protocol based on scale and equipment availability.

Data Summary: Method Comparison

| Method | Reagents | Selectivity (Nitro vs. OH) | Risk of Side Rxns | Scalability |

| Catalytic H2 (Pd/C) | Low | High (Hydrogenolysis) | High | |

| Catalytic H2 (Pt/C) | High | Low | High | |

| Iron Reduction | Excellent | Low (Iron waste) | Medium | |

| Tin Reduction | High | Medium (Acid sensitivity) | Low (Toxic waste) | |

| Transfer Hydrog. | Medium | Medium (Temp control) | Medium |

References

-

Orlandi, M., et al. (2015).[4] "Metal-Free Reduction of Nitro Compounds." Organic Letters, 17(16), 3941-3943. Link

-

Jang, M., et al. (2022).[4] "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds." The Journal of Organic Chemistry, 87(1), 910-919. Link

-

BenchChem Technical Support. (2025). "Selective Reduction of Nitro Group without Affecting Other Functional Groups." BenchChem Knowledge Base. Link

-

Organic Chemistry Portal. (2024). "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

-

Setamdideh, D., et al. (2011). "Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2 System." Oriental Journal of Chemistry, 27(3). Link

Sources

Validation & Comparative

High-Resolution 1H NMR Analysis of (2-Nitrophenyl)(pyridin-3-yl)methanol

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and QC Analysts.[1]

Executive Summary: The "Silent" Stereocenter

(2-Nitrophenyl)(pyridin-3-yl)methanol (CAS: 3882-44-8) is a critical diaryl carbinol scaffold, serving as a pharmacophore precursor for antihistamines and potential antineoplastic agents.[1] Its analysis presents a specific challenge: distinguishing the complex overlapping aromatic region of the electron-deficient pyridine ring from the strongly deshielded nitrobenzene ring.

This guide provides a definitive spectral breakdown, comparing the product against its electrophilic precursor, 2-nitrobenzaldehyde . We focus on the diagnostic "spectral shift" of the carbonyl carbon from

Structural Context & Assignment Logic

The molecule consists of two orthogonal aromatic systems linked by a chiral hydroxymethyl bridge.

-

Ring A (Pyridine-3-yl): A

-deficient heteroaromatic ring.[1] The nitrogen atom creates a strong dipole, deshielding the -

Ring B (2-Nitrophenyl): A benzene ring with a strong electron-withdrawing nitro group at the ortho position.[1] This creates a "deshielding cone" that significantly shifts the H3 proton downfield.[1]

-

Linker (Carbinol): The transformation of the C=O double bond to a CH-OH single bond is the primary NMR indicator of synthesis success.

Visualization: Structural Connectivity & NMR Logic

Figure 1: Reaction monitoring logic. The disappearance of the aldehyde singlet and appearance of the methine signal is the primary validation metric.

Comparative Analysis: Precursor vs. Product

The most effective way to validate the identity of (2-Nitrophenyl)(pyridin-3-yl)methanol is by direct comparison with the starting material, typically 2-nitrobenzaldehyde (assuming a synthesis via addition of 3-pyridyllithium or Grignard to the aldehyde).

Table 1: Key Chemical Shift Diagnostics (400 MHz, DMSO-d₆)

| Feature | 2-Nitrobenzaldehyde (Precursor) | (2-Nitrophenyl)(pyridin-3-yl)methanol (Product) | Shift (Δδ) | Interpretation |

| Carbonyl/Methine | 10.42 ppm (s, 1H) | 6.35 - 6.45 ppm (d, 1H) | -4.0 ppm | PRIMARY CONFIRMATION. Hybridization change ( |

| Hydroxyl (-OH) | N/A | 6.10 - 6.30 ppm (d, 1H) | N/A | Exchangeable proton.[1] Appears as a doublet in DMSO due to coupling with CH.[1] |

| Nitro-Ortho (Ar-H) | ~8.12 ppm (d) | ~7.95 ppm (dd) | -0.17 ppm | Loss of carbonyl anisotropy reduces deshielding slightly.[1] |

| Pyridine H2 | N/A (Reagent) | ~8.55 - 8.65 ppm (d) | N/A | Characteristic deshielded proton between N and Linker.[1] |

Critical Note on Solvent Effects:

In CDCl₃: The hydroxyl proton often appears as a broad singlet and does not couple with the methine proton. The methine appears as a singlet.

In DMSO-d₆: The hydroxyl proton exchange is slow, leading to a vicinal coupling (

) . The methine signal splits into a doublet, and the OH signal appears as a doublet. This is a crucial check for sample dryness; if the sample is "wet" with water, these peaks collapse into singlets.

Detailed Spectral Assignment (Product)

The aromatic region (7.3 – 8.7 ppm) is crowded. Accurate assignment requires understanding the electronic effects of both the Nitro and Pyridine groups.

The Pyridine Ring System (3-substituted)

-

H2 (~8.60 ppm): Most deshielded.[1] It sits between the electronegative Nitrogen and the electron-withdrawing carbinol group.[1] Appears as a narrow doublet or singlet (small coupling to H4).[1]

-

H6 (~8.45 ppm): Deshielded by the Nitrogen.[1] Appears as a doublet of doublets (

). -

H4 (~7.75 ppm): Para to the Nitrogen, but ortho to the carbinol. Usually a doublet of triplets (dt).[1]

-

H5 (~7.35 ppm): The most shielded pyridine proton (meta to Nitrogen). Often overlaps with the nitrobenzene ring protons.[1]

The Nitrobenzene Ring System (2-substituted)

-

H3 (~7.95 ppm): The "Ortho-Nitro" proton.[1] The nitro group is strongly electron-withdrawing (-I, -M effects), shifting this proton significantly downfield.

-